N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021045-42-0
VCID: VC4316836
InChI: InChI=1S/C21H18FN5O4S/c22-13-4-1-2-5-14(13)23-16(28)12-27-20(29)18-19(17(25-27)15-6-3-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28)
SMILES: C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5
Molecular Formula: C21H18FN5O4S
Molecular Weight: 455.46

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 1021045-42-0

Cat. No.: VC4316836

Molecular Formula: C21H18FN5O4S

Molecular Weight: 455.46

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 1021045-42-0

Specification

CAS No. 1021045-42-0
Molecular Formula C21H18FN5O4S
Molecular Weight 455.46
IUPAC Name N-(2-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Standard InChI InChI=1S/C21H18FN5O4S/c22-13-4-1-2-5-14(13)23-16(28)12-27-20(29)18-19(17(25-27)15-6-3-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28)
Standard InChI Key VPPOJUYXQXMPNV-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5

Introduction

N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of thiazolo-pyridazine derivatives. This compound features multiple functional groups, including amides, morpholines, and furan rings, which contribute to its potential biological activities. The molecular formula of this compound is C21H18FN5O4S, and it has a molecular weight of approximately 465.5 g/mol.

Synthesis

The synthesis of N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Nucleophilic Substitution: Formation of the thiazolo-pyridazine core.

  • Amidation: Attachment of the 2-fluorophenyl group to the core structure.

  • Morpholine Ring Formation: Incorporation of the morpholine moiety into the molecule.

Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial for enhancing yield and purity. For instance, reactions may be conducted under reflux conditions in polar aprotic solvents to facilitate nucleophilic attacks.

Biological Activities and Potential Applications

Thiazolo-pyridazine derivatives, including N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, are of interest due to their diverse biological activities. These compounds may exhibit antimicrobial, anticancer, and other pharmacological effects, making them promising candidates for pharmaceutical research and development.

Potential Therapeutic Targets

  • Antimicrobial Activity: Against bacterial and fungal pathogens.

  • Anticancer Activity: Against various cancer cell lines.

  • Other Activities: Potential anti-inflammatory or antiviral effects.

Further research is needed to fully explore the biological activities and therapeutic potential of this compound.

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